![molecular formula C8H12O2 B2640648 (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one CAS No. 2470280-46-5](/img/structure/B2640648.png)

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

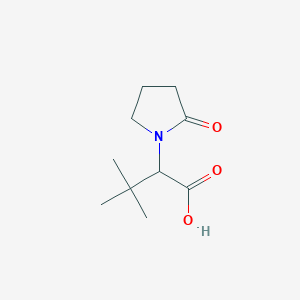

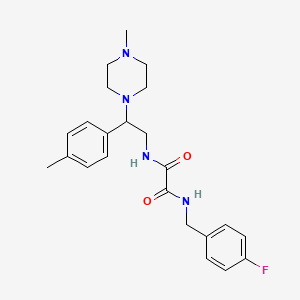

“(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one” is a complex organic compound. It belongs to the class of compounds known as bicyclic compounds, which contain two fused rings in their structure . The “3-Methoxy” part of the name indicates the presence of a methoxy group (-OCH3), which is an ether functional group. The “heptan-6-one” part indicates that the compound contains a seven-carbon chain with a ketone functional group (=O) at the sixth carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the methoxy group, and the formation of the ketone functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a bicyclic system with a seven-carbon chain (heptane), a ketone functional group at the sixth carbon, and a methoxy group. The “3.2.0” in the bicyclic notation indicates the number of carbon atoms in the two fused rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The ether group might participate in reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Crystallography and Molecular Dynamics

- NMR Crystallography Comparative Studies : A study on the crystal structure and molecular dynamics of a similar chiral compound, highlighting the use of NMR crystallography and various spectroscopic techniques to understand the structural properties of chiral molecules (Jaworska et al., 2012).

Electrooxidation Studies

- Electrooxidation of potassium hepta(methoxycarbonyl)cycloheptatrienide : Research investigating the electrooxidation process of a compound with a somewhat similar structural motif, providing insights into the electronic properties and reactivity of such compounds (Kokorekin et al., 2014).

Chemical Synthesis and Reactivity

- Synthesis and Polymerization : An exploration into the synthesis and reactivity of dioxabicycloheptanes, which shares a bicyclic structure with the compound , detailing methods for their synthesis and potential applications in polymer science (Hall et al., 2007).

Natural Product Isolation

- Diarylheptanoids from Rhizomes of Zingiberis : Isolation of new compounds from natural sources, showcasing the extraction and characterization of complex molecules that may have similar structural features or synthetic pathways relevant to the compound of interest (Cui et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,3R,5S)-3-methoxybicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-6-2-5-3-8(9)7(5)4-6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAJRNUFNZSNTB-XVMARJQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CC(=O)C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2CC(=O)[C@H]2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640566.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2640567.png)

![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2640571.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2640575.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride](/img/structure/B2640576.png)

![7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2640580.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)

![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)